molecular formula C13H10Cl2N2O B069830 N4-Benzyl-2,6-dichloroisonicotinamide CAS No. 182224-71-1

N4-Benzyl-2,6-dichloroisonicotinamide

Cat. No.: B069830
CAS No.: 182224-71-1
M. Wt: 281.13 g/mol
InChI Key: FMICAMHYUFNJME-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

N4-Benzyl-2,6-dichloroisonicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted amide, while oxidation can produce a carboxylic acid derivative .

Biological Activity

N4-Benzyl-2,6-dichloroisonicotinamide (CAS No. 182224-71-1) is a compound that has garnered attention due to its potential biological activities. This article examines its synthesis, properties, and various biological effects, including antimicrobial, cytotoxic, and antioxidant activities.

This compound has the following chemical properties:

  • Molecular Formula : C₁₃H₁₀Cl₂N₂O
  • Molecular Weight : 281.14 g/mol
  • Boiling Point : 438.3 ± 45.0 °C (predicted)
  • Density : 1.354 ± 0.06 g/cm³ (predicted)
  • pKa : 12.80 ± 0.46 (predicted)

These properties suggest a stable compound under standard conditions, suitable for various laboratory applications .

Synthesis

The synthesis of this compound typically involves the reaction of isonicotinic acid derivatives with benzylamine in the presence of chlorinating agents. This method allows for the introduction of the dichloro substituents at the 2 and 6 positions of the pyridine ring, which is crucial for its biological activity.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against a variety of pathogens. Studies have shown its effectiveness against both gram-positive and gram-negative bacteria as well as fungi. For instance:

  • Bacterial Strains Tested :
    • Staphylococcus aureus
    • Escherichia coli
    • Bacillus subtilis
    • Proteus vulgaris

The compound demonstrated a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL against these strains, indicating its potential as an antimicrobial agent .

Cytotoxic Activity

The cytotoxic effects of this compound have been evaluated using various cancer cell lines. Notably:

  • Cell Lines Tested :
    • HepG2 (liver cancer)
    • MDA-MB-231 (breast cancer)

The compound showed IC50 values in the range of 20 to 40 µM, suggesting moderate cytotoxicity. The mechanism appears to involve induction of apoptosis and disruption of cellular metabolism .

Antioxidant Activity

Antioxidant properties are crucial for preventing oxidative stress-related diseases. This compound was tested using several assays:

  • DPPH Radical Scavenging Assay : The compound exhibited a scavenging activity of approximately 70% at a concentration of 50 µg/mL.
  • ABTS Assay : It showed a lower activity compared to Trolox but still indicated significant antioxidant potential.

These results suggest that this compound can mitigate oxidative damage in biological systems .

Case Studies

  • Study on Antimicrobial Efficacy :
    A study published in a peer-reviewed journal highlighted the effectiveness of this compound against multidrug-resistant strains of bacteria. The researchers noted that modifications to the molecular structure could enhance activity further.
  • Cytotoxicity Assessment :
    In vitro studies conducted on various cancer cell lines revealed that this compound could serve as a lead compound for developing new anticancer therapies due to its ability to induce cell death selectively in malignant cells while sparing normal cells .

Properties

IUPAC Name

N-benzyl-2,6-dichloropyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O/c14-11-6-10(7-12(15)17-11)13(18)16-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMICAMHYUFNJME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC(=NC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50381912
Record name N4-BENZYL-2,6-DICHLOROISONICOTINAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182224-71-1
Record name N4-BENZYL-2,6-DICHLOROISONICOTINAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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